1-Methyl-4-[(piperidin-3-yl)methyl]piperidine
Description
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-methyl-4-(piperidin-3-ylmethyl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-14-7-4-11(5-8-14)9-12-3-2-6-13-10-12/h11-13H,2-10H2,1H3 |
InChI Key |
DGVLBQBLKKZPIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Quaternary Ammonium Salt Intermediate and Reduction
One reported method involves the preparation of a quaternary ammonium salt intermediate from 3-(4-nitrophenyl)pyridine and a 3-propylene halide, followed by reduction to yield the piperidine derivative. This method is characterized by:
- Salt-forming reaction: Reacting 3-(4-nitrophenyl)pyridine with a 3-halopropylene compound in the presence of zinc powder and organic solvents at 55–65 °C for 2–3 hours to form a quaternary ammonium salt.
- Reduction reaction: The quaternary ammonium salt is then reduced using sodium borohydride in the presence of zinc chloride to obtain 4-(piperidin-3-yl)aniline as a key intermediate.
This approach facilitates the formation of the piperidine ring with a functional group amenable to further modification toward the target compound.
N-Alkylation and Microwave-Assisted Coupling
Another approach involves the N-methylation of piperidine and subsequent coupling via a methylene bridge using microwave-assisted reactions:
- Starting from tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, N-alkylation is performed using cesium carbonate as a base in dimethyl sulfoxide at 120 °C under microwave irradiation for 1 hour in an inert atmosphere.
- The reaction mixture is then worked up by extraction and purified by column chromatography to isolate the desired N-methylated piperidine derivative.
This method allows for efficient coupling and substitution under mild conditions with good yields (~578 mg from 1.77 mmol scale).
Multi-Step Synthesis Involving Conjugate Addition and Wittig Reaction
A more elaborate synthetic route reported for related piperidine derivatives involves:
- Conjugate addition: Phenylboronic acid is added to α,β-unsaturated piperidin-4-ones to form substituted piperidines.
- Wittig reaction: Introduction of a two-carbon chain to the ketone intermediate.
- Functional group transformation: Conversion of ester groups into amino moieties and removal of N-protecting groups.
This method is typically a 7-9 step synthesis, yielding 1-methylpiperidine derivatives with high receptor affinity, indicating the successful incorporation of the methyl group on the nitrogen and functionalization at the 3- and 4-positions of the piperidine ring.
Alkylation of Piperidin-4-one Derivatives
The preparation of 1-benzyl-4-keto-3-piperidine acid methyl ester, a key intermediate, is achieved by:
- Refluxing benzylamine derivatives with sodium in anhydrous methanol and toluene.
- Following the reaction, the mixture is neutralized and extracted with ethyl acetate to isolate the methyl ester intermediate.
- This intermediate can be further reduced and functionalized to yield the desired piperidine derivatives.
This method is useful for preparing substituted piperidines that can be further elaborated to 1-methyl-4-[(piperidin-3-yl)methyl]piperidine.
Summary Table of Preparation Methods
Detailed Reaction Conditions and Notes
Salt-forming reaction : Zinc powder facilitates the formation of quaternary ammonium salts by nucleophilic substitution on halopropylene derivatives. The reaction is sensitive to temperature (55–65 °C) and requires organic solvents for solubility.
Reduction step : Sodium borohydride in the presence of zinc chloride reduces the nitro group and quaternary ammonium salt to the corresponding piperidine amine, a crucial intermediate for further functionalization.
Microwave-assisted N-alkylation : Microwave irradiation significantly reduces reaction time and improves yield. Cesium carbonate acts as a strong base to deprotonate the piperidine nitrogen, enabling alkylation under mild conditions.
Multi-step synthesis : The conjugate addition and Wittig reaction steps require careful control of stereochemistry and reaction conditions (e.g., low temperature, inert atmosphere) to achieve the desired substitution pattern on the piperidine ring.
Alkylation of benzylamine derivatives : Sodium metal in anhydrous methanol/toluene mixture promotes nucleophilic substitution and ring formation. The reaction mixture viscosity and pH adjustments are critical for optimal yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of piperidone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is a heterocyclic organic compound belonging to the piperidine family, which is recognized for its potential use in medicinal chemistry. Piperidine derivatives exhibit diverse biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Scientific Research Applications
1-Methyl-4-[(piperidin-3-yl)methyl]piperidine's unique structure makes it valuable in medicinal chemistry. Studies on the interactions of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine with biological targets are crucial for understanding its pharmacological properties. These studies often focus on its binding affinity to opioid receptors and its effects on neurotransmitter systems. Environmental factors such as pH and temperature can influence the compound's interactions, affecting its stability and activity.
Potential Applications
Due to its interaction with kappa-opiate receptors, 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine has potential analgesic effects. Additionally, these compounds may influence the opioidergic pathway, contributing to their anti-inflammatory and antipsychotic effects.
Chemical Reactions
1-Methyl-4-[(piperidin-3-yl)methyl]piperidine can undergo several chemical reactions:
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate, chromium trioxide |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Substitution | Alkyl halides, acyl chlorides |
Structural Similarity
Several compounds share structural similarities with 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine, each exhibiting unique properties:
| Compound Name | Structure Description | Unique Properties |
|---|---|---|
| 1-Methylpiperidine | A simpler piperidine derivative | Used as a solvent and base in organic synthesis |
| 1-Ethyl-4-(piperidin-3-yl)methylpiperidine | Similar structure with an ethyl group at the 1-position | Potentially different pharmacological effects |
| 1-(Piperidin-4-ylmethyl)piperidine | Contains a piperidinyl group at the 4-position | Different receptor interaction profile |
| N-Methylpyrrolidine | A five-membered ring structure | Different biological activity compared to piperidines |
These compounds highlight the diversity within the piperidine family and underscore the unique characteristics of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine in terms of its synthesis, biological activity, and potential applications in medicinal chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to receptors such as nicotinic acetylcholine receptors and serotonin receptors .
Comparison with Similar Compounds
Key Compounds :
- N,1-Dimethylpiperidin-4-amine (R1-2) and 1-methyl-4-(methylamino)piperidin-2-one (R1-13): These substituents enhance dual epigenetic activity (G9a/DNMT1 inhibition) due to their electron-donating groups and optimal steric bulk at the R1 position .
- 1-(3-Methoxypropyl)piperidine (R3-11) : Favors G9a selectivity, likely due to the methoxypropyl group’s hydrophobicity and extended chain facilitating interactions with the G9a binding pocket .
- 6-Methoxy-2-methyl-2-azaspiro[3.3]heptane (R3-3) : Drives DNMT1 selectivity via spirocyclic rigidity, which may stabilize enzyme-substrate interactions .
Anticancer Platinum-Piperidine Complexes
Key Compounds :
- [PtII(1-methyl-4-(methylamino)piperidine)(oxalate)]: Exhibits antitumor activity by inducing apoptosis via DNA cross-linking. The methylamino group enhances platinum coordination and cellular uptake .
Comparison with Target Compound: The target compound’s piperidinylmethyl substituent may hinder metal coordination compared to methylamino derivatives, limiting its utility in platinum-based therapies. However, its bicyclic structure could be leveraged for non-platinum anticancer agents targeting tubulin or kinases.
Piperazine-Piperidine Hybrids
Key Compounds :
- 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (4) : Demonstrates serotonin receptor affinity due to the methoxyphenyl group’s electron-rich aromatic system and piperazine’s conformational flexibility .
This structural difference may shift activity from CNS targets (e.g., antidepressants) to peripheral enzymes or transporters.
Aryl-Substituted Piperidines
Key Compounds :
- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one : Aryl groups at positions 2 and 6 enhance antimitotic activity by mimicking natural alkaloids .
Notes
- Substituent Positioning : The R1 and R3 positions in piperidine derivatives critically influence enzyme selectivity (e.g., G9a vs. DNMT1) and pharmacokinetic properties .
- Synthetic Accessibility : Compounds like 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine may offer simpler synthesis compared to aryl-substituted derivatives, enabling scalable production .
- Therapeutic Potential: Structural modifications (e.g., adding methoxy or amino groups) could redirect the target compound’s activity toward specific epigenetic or anticancer targets .
Biological Activity
1-Methyl-4-[(piperidin-3-yl)methyl]piperidine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two piperidine rings connected by a methylene bridge, which is characteristic of many biologically active compounds. The biological activity of this compound primarily revolves around its interaction with various receptors and its potential therapeutic applications.
Target Receptors
The primary biological target for 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is the CCR5 receptor , which plays a significant role in the entry of HIV into host cells. By acting as an antagonist at this receptor, the compound can effectively inhibit HIV-1 entry, providing a potential mechanism for antiviral therapy.
Biochemical Pathways
The antagonistic action on the CCR5 receptor disrupts the HIV entry pathway, leading to a decrease in viral load and potentially improving patient outcomes in HIV treatment. This mechanism highlights the importance of piperidine derivatives in developing antiviral agents.
Biological Activity Spectrum
Piperidine derivatives, including 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine, have been evaluated for a broad spectrum of biological activities. These include:
- Antiviral Activity : As mentioned, the inhibition of CCR5 receptor activity can prevent HIV infection.
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems .
- Antitumor Activity : Research indicates that certain piperidine compounds can induce apoptosis in tumor cells through various mechanisms, including the activation of ferroptosis pathways .
Research Findings and Case Studies
Several studies have explored the biological activity of piperidine derivatives:
- Antiviral Studies : A study demonstrated that modifications to piperidine structures could enhance their effectiveness as CCR5 antagonists, indicating that structural variations directly influence biological activity.
- Cancer Research : In vitro studies showed that piperidine derivatives could inhibit tumor cell proliferation and migration. For instance, a specific derivative was found to significantly reduce the expression of key proteins involved in tumor growth and survival pathways, suggesting its potential as an anti-cancer agent .
- Neuropharmacology : Research has indicated that certain piperidine compounds can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition could lead to improved cognitive function in neurodegenerative disorders like Alzheimer's disease .
Data Table: Biological Activities of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
